molecular formula C14H20FNO3S B2412050 2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide CAS No. 1396806-64-6

2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide

Cat. No. B2412050
CAS RN: 1396806-64-6
M. Wt: 301.38
InChI Key: WZDAZOZZQXMTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide, commonly known as Compound A, is a chemical compound that has recently gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers in various fields.

Mechanism of Action

The mechanism of action of Compound A is not fully understood. However, studies have suggested that it works by modulating the activity of various cellular pathways, including the NF-κB signaling pathway. This pathway plays a crucial role in regulating the immune response and inflammation. By inhibiting the activity of this pathway, Compound A may help to reduce inflammation and modulate the immune response.
Biochemical and Physiological Effects:
Compound A has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Studies have also suggested that Compound A may help to reduce oxidative stress and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the advantages of using Compound A in lab experiments is its high yield of synthesis, making it a cost-effective option for large-scale production. However, one of the limitations is that its mechanism of action is not fully understood, making it difficult to determine its optimal dosage and potential side effects.

Future Directions

There are several future directions for research on Compound A. One area of interest is its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate its mechanism of action and determine its optimal dosage and potential side effects. Finally, research on the development of novel derivatives of Compound A may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, Compound A is a promising chemical compound that has gained attention for its potential therapeutic applications in various disease conditions. Its anti-inflammatory, anti-cancer, and anti-diabetic properties make it a subject of interest for researchers in various fields. Further research is needed to fully understand its mechanism of action and determine its optimal dosage and potential side effects.

Synthesis Methods

The synthesis of Compound A involves a multi-step process that includes the reaction of 2-fluorophenol with 2-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide, followed by purification and isolation of the desired product. The yield of the synthesis method is reported to be high, making it a viable option for large-scale production.

Scientific Research Applications

Compound A has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have also shown that Compound A has the potential to modulate the immune system, making it a promising candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3S/c1-14(18,7-8-20-2)10-16-13(17)9-19-12-6-4-3-5-11(12)15/h3-6,18H,7-10H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDAZOZZQXMTNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)COC1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.